

# Aripiprazole N,N-Dioxide: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: Aripiprazole N,N-Dioxide

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## Abstract

Aripiprazole, an atypical antipsychotic, undergoes extensive metabolism, leading to various derivatives. Among these is **Aripiprazole N,N-dioxide**, a metabolite formed through the oxidation of the piperazine nitrogen atoms. This technical guide provides a comprehensive overview of the discovery and synthesis of **Aripiprazole N,N-dioxide**, including detailed experimental protocols, characterization data, and relevant biological context. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding this specific metabolite.

## Introduction

Aripiprazole is a widely prescribed second-generation antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its mechanism of action is primarily attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] The in vivo biotransformation of aripiprazole is complex, involving dehydrogenation, hydroxylation, and N-dealkylation, primarily mediated by CYP3A4 and CYP2D6 enzymes.[3] One of the metabolic pathways involves the oxidation of the nitrogen atoms in the piperazine moiety, leading to the formation of N-oxide metabolites, including **Aripiprazole N,N-dioxide**. [4] The synthesis and characterization of **Aripiprazole N,N-dioxide** were first described by Satyanarayana et al. in 2005.[5]

## Discovery and Characterization

**Aripiprazole N,N-dioxide** is identified as a metabolite of aripiprazole, formed by the oxidation of both nitrogen atoms of the piperazine ring.<sup>[5]</sup>

## Chemical Properties

A summary of the key chemical properties of **Aripiprazole N,N-dioxide** is presented in Table 1.

Property	Value	Reference
IUPAC Name	7-{4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one	N/A
Molecular Formula	C23H27Cl2N3O4	<sup>[4]</sup>
Molecular Weight	480.38 g/mol	<sup>[4]</sup>
CAS Number	573691-13-1	<sup>[5]</sup>

## Spectroscopic Data

The characterization of **Aripiprazole N,N-dioxide** relies on various spectroscopic techniques. While a complete dataset from a single source is not publicly available, the key expected and reported spectral features are summarized in Table 2.

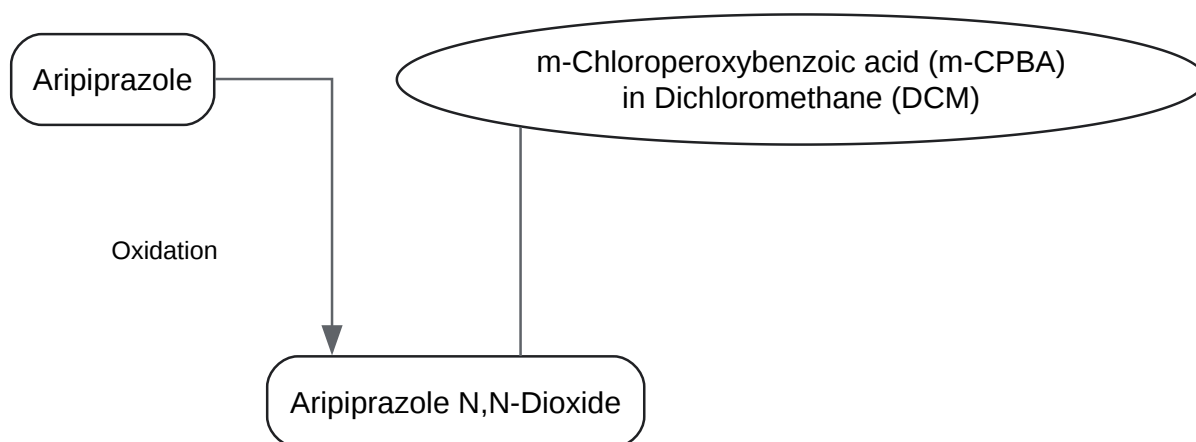
Technique	Data	Reference
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z 480	[4]
Infrared (IR) Spectroscopy	NH stretching: 3428 cm <sup>-1</sup> , C=O stretching: 1663 cm <sup>-1</sup> , C- Cl stretching: 1171 cm <sup>-1</sup>	[4]
<sup>1</sup> H Nuclear Magnetic Resonance (NMR)	Expected shifts for aromatic, aliphatic, and piperazine protons. Specific data for the N,N-dioxide is not readily available in the public domain.	N/A
<sup>13</sup> C Nuclear Magnetic Resonance (NMR)	Expected shifts for aromatic, aliphatic, and piperazine carbons. Specific data for the N,N-dioxide is not readily available in the public domain.	N/A

## Synthesis of Aripiprazole N,N-Dioxide

The synthesis of **Aripiprazole N,N-dioxide** is achieved through the direct oxidation of aripiprazole.

### Synthetic Scheme

The overall synthetic transformation is depicted in the workflow below.



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Caption: Synthetic workflow for **Aripiprazole N,N-Dioxide**.

## Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **Aripiprazole N,N-dioxide**, based on the procedure described by Satyanarayana et al. and general principles of N-oxidation of piperazines.[4]

Materials:

- Aripiprazole
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Methanol

Procedure:

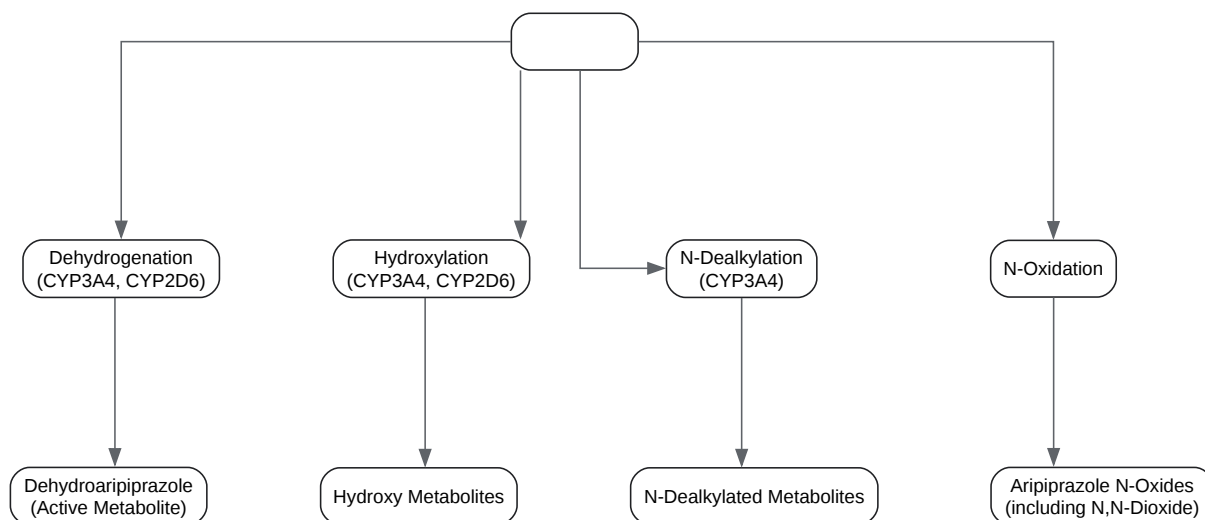
- **Reaction Setup:** In a round-bottom flask, dissolve Aripiprazole (1 equivalent) in dichloromethane (DCM).
- **Addition of Oxidizing Agent:** To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.

- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford pure **Aripiprazole N,N-dioxide**.

## Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the pharmacological activity, receptor binding profile, or direct involvement in signaling pathways of **Aripiprazole N,N-dioxide**. As a metabolite, its primary relevance is in the context of the overall pharmacokinetics and metabolism of the parent drug, aripiprazole.

The metabolism of aripiprazole is a complex process, and understanding the profile of all its metabolites is crucial for a complete picture of its in vivo behavior. The general metabolic pathways of aripiprazole are outlined below.



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Caption: Major metabolic pathways of Aripiprazole.

Further research is required to elucidate the specific biological activities of **Aripiprazole N,N-dioxide** and to determine if it contributes to the overall pharmacological profile or potential side effects of aripiprazole therapy.

## Conclusion

**Aripiprazole N,N-dioxide** is a metabolite of aripiprazole, the synthesis of which has been established through the oxidation of the parent compound. This guide provides a foundational understanding of its discovery, chemical properties, and a detailed synthetic protocol. While its specific pharmacological role remains to be fully elucidated, the study of such metabolites is essential for a comprehensive understanding of the disposition and potential effects of aripiprazole in vivo. Further investigation into the biological activity of **Aripiprazole N,N-dioxide** is warranted to complete our knowledge of aripiprazole's metabolic profile.

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